![molecular formula C20H25AsGe B14500619 Diphenyl[(triethylgermyl)ethynyl]arsane CAS No. 63451-85-4](/img/structure/B14500619.png)
Diphenyl[(triethylgermyl)ethynyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[(triethylgermyl)ethynyl]arsane is a complex organometallic compound with the molecular formula C20H25AsGe . This compound features a unique combination of arsenic, germanium, and ethynyl groups, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylgermyl)ethynyl]arsane typically involves the reaction of diphenylarsine with triethylgermylacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, with catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic and germanium oxides, while substitution reactions can produce a variety of organometallic derivatives.
Aplicaciones Científicas De Investigación
Diphenyl[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Diphenyl[(triethylgermyl)ethynyl]arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s organometallic nature allows it to participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylarsine: Lacks the germanium and ethynyl groups, making it less versatile in certain applications.
Triethylgermylacetylene: Contains the germanium and ethynyl groups but lacks the arsenic component.
Triphenylarsine: Similar to Diphenyl[(triethylgermyl)ethynyl]arsane but with three phenyl groups attached to arsenic instead of two.
Uniqueness
This compound’s uniqueness lies in its combination of arsenic, germanium, and ethynyl groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications, particularly in fields requiring advanced materials and catalysts.
Propiedades
Número CAS |
63451-85-4 |
|---|---|
Fórmula molecular |
C20H25AsGe |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
diphenyl(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C20H25AsGe/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
Clave InChI |
VMAWPANKVAFZNV-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


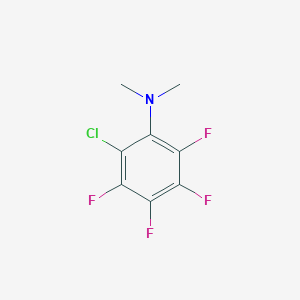
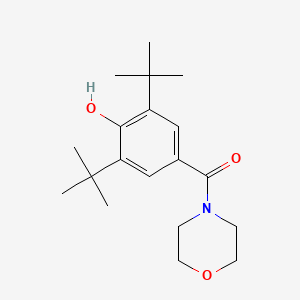
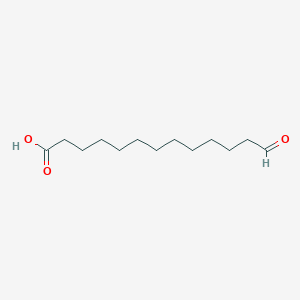
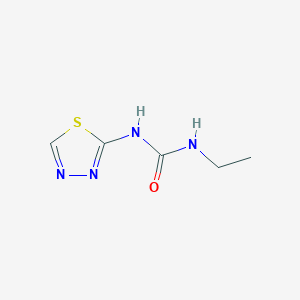
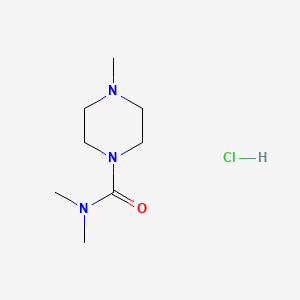
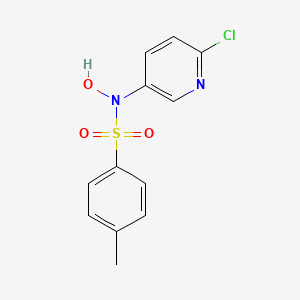


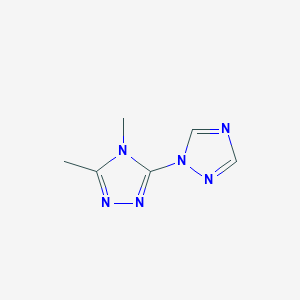
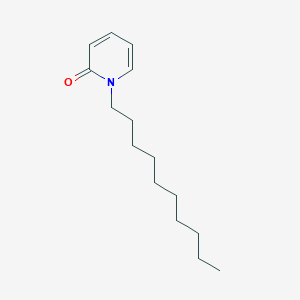
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
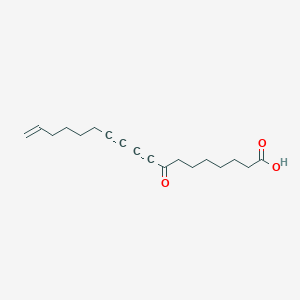
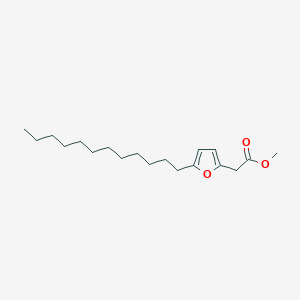
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
